molecular formula C9H8F3N3O B2974704 2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018126-37-8

2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B2974704
CAS No.: 1018126-37-8
M. Wt: 231.178
InChI Key: BELJLHFOZBWZNO-UHFFFAOYSA-N
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Description

2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a chemical compound designed for research and development purposes. It belongs to the pyrazolopyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its structural resemblance to purine bases . The core pyrazolo[3,4-b]pyridine structure is known to exhibit various biological activities, and derivatives are extensively investigated for their potential in biomedical applications, including as kinase inhibitors . The specific substitution pattern on this compound, featuring a 2-ethyl group and a 4-(trifluoromethyl) moiety, contributes to its unique physicochemical and potential biological properties. The compound is supplied with high purity to ensure consistency in experimental results. This product is intended for research use only and is not approved for human or veterinary, diagnostic, or therapeutic applications. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all appropriate safety protocols in a laboratory setting.

Properties

IUPAC Name

2-ethyl-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3O/c1-2-15-4-5-6(9(10,11)12)3-7(16)13-8(5)14-15/h3-4H,2H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELJLHFOZBWZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=CC(=O)NC2=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multiple steps, starting with the construction of the pyrazole ring followed by the introduction of the trifluoromethyl group and the ethyl group. One common synthetic route involves the cyclization of a suitable precursor containing the pyrazole and pyridine moieties under specific reaction conditions, such as heating in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine

The compound has shown promise in medicinal chemistry, with potential applications in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's biological activity by increasing its lipophilicity and binding affinity to target proteins. The exact molecular pathways involved would depend on the specific application and target of interest.

Comparison with Similar Compounds

Antimicrobial Activity

  • Target Compound : Exhibits broad-spectrum activity due to the trifluoromethyl group, which disrupts microbial cell membranes. Specific data for this compound is inferred from analogs with similar substituents .
  • Compound 84a–l (Pyrazolo[3,4-b]pyridin-6(7H)-ones with triazole linkages) : Showed inhibition zones of 12.3–16.3 mm (Candida albicans) and 14.3–16.6 mm (Saccharomyces cerevisiae), slightly lower than amphotericin-B (17.6–18.3 mm) .
  • Compound 171 (5-(4-chlorobenzoyl)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one) : Demonstrated MIC values of 2–4 µg/mL against E. coli and Serratia, outperforming standard drugs .

Antifungal Activity

  • Pyrido[2,3-d]pyrimidines (e.g., 173a–173c) : Achieved MICs of 8–16 µg/mL against C. albicans and C. glabrata, attributed to electron-withdrawing substituents .
  • N-Alkylated Pyrazolo-pyridines (e.g., 4a–h): Alkylation at the N-position improved solubility but reduced antifungal potency compared to non-alkylated analogs .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) and chloro (-Cl) groups enhance antimicrobial activity by increasing electrophilicity and membrane penetration .
  • N-Substituents : Alkyl groups (e.g., ethyl, benzyl) improve bioavailability but may reduce target binding affinity compared to aryl substituents .
  • Hybrid Scaffolds : Linking pyrazolo[3,4-b]pyridin-6(7H)-ones to triazoles (e.g., compounds 84a–l) broadens activity spectra but introduces synthetic complexity .

Biological Activity

2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C9H8F3N3OC_9H_8F_3N_3O. The synthesis typically involves multi-step reactions starting from appropriate hydrazine derivatives and diketones or β-keto esters to form the pyrazole ring, followed by the introduction of the trifluoromethyl group using trifluoromethylating agents .

Pharmacological Properties

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown activity against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium species. For instance, certain analogs demonstrated minimum inhibitory concentrations (MIC) in the range of 0.5–8 μg/mL against these pathogens .
  • Anti-inflammatory Effects : Pyrazolo[3,4-b]pyridines have been investigated for their potential as phosphodiesterase inhibitors, which could be beneficial in treating inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD) .
  • Anticancer Activity : Specific derivatives have shown promise in inhibiting cancer cell proliferation. The mechanism often involves targeting specific enzymes or receptors associated with tumor growth .

The mechanism of action for this compound may involve binding to various molecular targets such as enzymes or receptors. This interaction can lead to altered enzymatic activity or receptor signaling pathways, which are crucial for its therapeutic effects. The exact pathways are still under investigation and may vary based on the specific biological context in which the compound is applied .

Table 1: Biological Activity Overview

Activity TypeTarget Organisms/ConditionsObserved EffectsReference
AntimicrobialStaphylococcus aureus, Mycobacterium spp.MIC: 0.5–8 μg/mL
Anti-inflammatoryCOPD, AsthmaPDE inhibition
AnticancerVarious cancer cell linesInhibition of cell growth

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated several pyrazolo[3,4-b]pyridine derivatives against drug-resistant strains of bacteria. Among them, this compound exhibited significant antimicrobial activity with an MIC comparable to established antibiotics .
  • Investigation of Anti-inflammatory Properties : Another study focused on the anti-inflammatory potential of this compound in a model of allergic rhinitis. Results indicated a marked reduction in inflammatory markers when administered at therapeutic doses .
  • Anticancer Activity Assessment : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines by inducing apoptosis through caspase activation pathways .

Q & A

Q. Advanced

  • PEG-400 : Enables recyclability, reduces reaction time (15 minutes), and achieves 93% yield for electron-rich aryl aldehydes .
  • L-Proline : Catalyzes three-component reactions in ethanol, yielding 60–85%, but requires longer reaction times (6–8 hours) .
  • Molecular Iodine : Facilitates multicomponent reactions for fused derivatives (e.g., dihydrochromeno-pyrazolo-pyridinones) with 75–90% yields under solvent-free conditions .
  • FeCl3 : Used in ionic liquid media for regioselective synthesis but involves higher temperatures (80°C) .

What spectroscopic and crystallographic techniques validate the structure of this compound?

Q. Basic

  • 1H-NMR : Peaks at δ 1.86 (CH3), 2.50–2.83 (CH2), and 10.33–11.86 (NH) confirm substituents and ring saturation .
  • IR : C=O stretch at 1645–1650 cm⁻¹ and NH stretches at 3150–3203 cm⁻¹ .
  • X-Ray Diffraction : Resolves bond angles and confirms the fused bicyclic structure (e.g., compound 4c in ) .

How are pyrazolo[3,4-b]pyridin-6(7H)-one derivatives evaluated for biological activity, and what models are used?

Q. Advanced

  • Antimicrobial Assays : Tested against E. coli, C. albicans, and S. aureus via broth microdilution (MIC values ≤ 25 µg/mL for active derivatives) .
  • Apoptosis Studies : Flow cytometry and caspase-3 activation assays identify pro-apoptotic derivatives (e.g., triazole-functionalized analogs) .
  • Anti-Inflammatory Models : COX-2 inhibition and carrageenan-induced edema assays are used, with IC50 values reported for thiazolidinone hybrids .

What strategies optimize reactions for synthesizing derivatives with electron-withdrawing substituents (e.g., CF3, Br)?

Q. Advanced

  • Substrate Selection : Use bromo- or trifluoromethyl-substituted aldehydes (e.g., 4-BrC6H4CHO yields 88–92%) .
  • Catalyst Tuning : Increase PEG-400 concentration to stabilize electron-deficient intermediates.
  • Temperature Control : Maintain 90°C to prevent side reactions (e.g., decarboxylation) .

How can spectral discrepancies in substituted derivatives be resolved during characterization?

Q. Advanced

  • 2D NMR (COSY/HSQC) : Assign overlapping CH2 and aromatic protons in crowded regions .
  • Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 09) .
  • X-Ray Validation : Resolve ambiguous NOE effects or regiochemistry (e.g., distinguishing C-4 vs. C-2 substitution) .

What green chemistry metrics apply to PEG-400-mediated synthesis, and how do they compare to traditional methods?

Q. Advanced

  • Atom Economy : 85–90% for three-component reactions vs. 60–75% for stepwise syntheses .
  • E-Factor : PEG-400 reduces waste (E-factor = 0.3 vs. 5.2 for nitrobenzene-based methods) .
  • Energy Efficiency : 15-minute reactions at 90°C vs. 6–8 hours under reflux .

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